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Cat. No.: B12401723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for

clinical trials of Leritrelvir (RAY1216), an oral antiviral agent targeting the SARS-CoV-2 main

protease (Mpro). The included protocols are detailed methodologies for key experiments cited

in the preclinical and clinical evaluation of Leritrelvir, designed to guide researchers in the

setup and execution of similar studies.

Introduction
Leritrelvir is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro),

also known as the main protease (Mpro).[1][2] This enzyme is critical for the replication of

coronaviruses, as it cleaves viral polyproteins into functional non-structural proteins.[1] By

inhibiting Mpro, Leritrelvir effectively halts viral replication.[1] Developed as a single-agent oral

therapy, Leritrelvir has undergone extensive preclinical and clinical evaluation, culminating in

its approval for the treatment of mild-to-moderate COVID-19.[3] These notes detail the

experimental framework for assessing the safety, efficacy, and pharmacokinetics of Leritrelvir
in human subjects.

Mechanism of Action: Targeting Viral Replication
Leritrelvir functions as a peptidomimetic inhibitor of the SARS-CoV-2 Mpro.[4] The drug is

designed to mimic the natural substrate of the protease, allowing it to bind to the enzyme's

active site.[1] This binding prevents the cleavage of the viral polyprotein, a crucial step in the
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viral life cycle. The inhibition of Mpro disrupts the formation of the viral replication and

transcription complex, ultimately suppressing viral replication.[5] Preclinical studies have

demonstrated that Leritrelvir has potent antiviral activity against various SARS-CoV-2 variants.

[6]
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Preclinical Evaluation
Prior to human trials, Leritrelvir underwent rigorous preclinical testing to establish its antiviral

activity and safety profile.

In Vitro Efficacy
The half-maximal effective concentration (EC50) of Leritrelvir was determined against a panel

of SARS-CoV-2 variants in cell-based assays.

SARS-CoV-2 Variant EC50 (nM)[7]

Wild Type (WT) 95

Alpha 130

Beta 277

Delta 97

Omicron BA.1 86

Omicron BA.5 158

In Vivo Efficacy in Animal Models
The efficacy of Leritrelvir was evaluated in a SARS-CoV-2 infection model using female

human ACE2 transgenic C57BL/6 mice.[8]

Leritrelvir Dosage (mg/kg/day) Protection Rate (%)[8]

150 14

300 43

600 100

Clinical Trial Design
Leritrelvir has been evaluated in Phase I, II, and III clinical trials to determine its safety,

pharmacokinetics, and efficacy in humans.
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Phase I: Safety and Pharmacokinetics in Healthy Adults
A randomized, double-blind, placebo-controlled study was conducted to assess the safety,

tolerability, and pharmacokinetics of single and multiple ascending doses of Leritrelvir in
healthy adult subjects.[5][6] A food effect cohort was also included to evaluate the impact of

food on drug absorption.[5]

Study Arm Leritrelvir Dosage Co-administration

Single Ascending Dose (SAD) 200 mg - 1600 mg[3] None

Multiple Ascending Dose

(MAD)
400 mg TID for 5 days[9] None

Food Effect Single Dose
With and without a high-fat

meal[10]

Phase III: Efficacy and Safety in Patients with Mild-to-
Moderate COVID-19
A multicenter, randomized, double-blind, placebo-controlled Phase III trial (NCT05620160) was

conducted to evaluate the efficacy and safety of Leritrelvir in non-hospitalized adults with mild-

to-moderate COVID-19.[9][11]

Screening & Enrollment

Randomization (1:1) Treatment Period (5 Days)

Follow-up (Day 29)

Patient Screening Informed Consent Inclusion/Exclusion Criteria Baseline Assessment

Leritrelvir Arm

Placebo Arm

Leritrelvir 400 mg TID

Placebo TID

Primary Endpoint Assessment

Secondary Endpoint Assessment

Safety Monitoring
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Leritrelvir Phase III Clinical Trial Workflow

Endpoint Leritrelvir Group Placebo Group p-value

Primary Efficacy

Endpoint

Median Time to

Sustained Clinical

Recovery (hours)[10]

251.02 271.33 0.0022

Virological Endpoint

Mean Viral Load

Reduction from

Baseline on Day 4

(log10 copies/mL)[9]

-0.82 - <0.05

Safety Endpoint

Incidence of Adverse

Events (%)[10]
46.46 43.52 NS

Incidence of

Treatment-Related

Adverse Events (%)

[10]

32.15 27.72 NS

Most Common

Adverse Events (>5%)

[10]

Hypertriglyceridemia

(11.7%),

Hyperlipidemia (8.8%)

Hypertriglyceridemia

(10.4%),

Hyperlipidemia (7.7%)

NS

Experimental Protocols
SARS-CoV-2 Mpro Enzyme Inhibition Assay (FRET-
based)
This protocol describes a typical Förster Resonance Energy Transfer (FRET) assay to screen

for inhibitors of SARS-CoV-2 Mpro.
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Materials:

Recombinant SARS-CoV-2 Mpro enzyme

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

Leritrelvir (or other test compounds) dissolved in DMSO

384-well, black, flat-bottom plates

Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm

Procedure:

Compound Plating: Prepare serial dilutions of Leritrelvir in DMSO. Dispense 1 µL of each

dilution into the wells of the 384-well plate. Include wells with DMSO only for no-inhibitor

controls.

Enzyme Addition: Dilute the Mpro enzyme to the desired working concentration in assay

buffer. Add 20 µL of the diluted enzyme to each well containing the test compound and to the

no-inhibitor control wells. For no-enzyme control wells, add 20 µL of assay buffer.

Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to

allow the inhibitor to bind to the enzyme.

Reaction Initiation: Prepare the FRET substrate solution in assay buffer. Add 20 µL of the

substrate solution to all wells to initiate the reaction.

Fluorescence Monitoring: Immediately place the plate in the fluorescence plate reader.

Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition

for each concentration of Leritrelvir and calculate the IC50 value.

Quantification of SARS-CoV-2 Viral Load by RT-qPCR
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This protocol outlines the quantification of viral RNA from nasopharyngeal swabs using reverse

transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

Nasopharyngeal swab samples collected in viral transport medium (VTM)

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

One-step RT-qPCR master mix

Primers and probes specific for a SARS-CoV-2 target gene (e.g., N gene, RdRp gene)

RT-qPCR instrument

Procedure:

Sample Preparation: Collect nasopharyngeal swabs and place them in VTM.

RNA Extraction: Extract viral RNA from 140-200 µL of VTM using a commercial RNA

extraction kit according to the manufacturer's instructions. Elute the RNA in nuclease-free

water.

RT-qPCR Setup: Prepare the RT-qPCR reaction mix containing the one-step master mix,

forward and reverse primers, and the probe.

Amplification: Add 5-10 µL of the extracted RNA to the reaction mix. Perform the RT-qPCR

on a calibrated instrument with the following typical cycling conditions:

Reverse Transcription: 50°C for 10-15 minutes

Initial Denaturation: 95°C for 2-5 minutes

Cycling (40-45 cycles):

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds
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Data Analysis: Generate a standard curve using a quantified viral RNA standard. Determine

the viral load in each patient sample by comparing its cycle threshold (Ct) value to the

standard curve. Express the results as viral RNA copies/mL.

Clinical Trial Safety Laboratory Tests
Standard hematology and clinical chemistry tests are performed to monitor the safety of

Leritrelvir.

Sample Collection:

Whole blood collected in EDTA tubes for hematology.

Serum collected in serum separator tubes for clinical chemistry.

Urine collected in sterile containers for urinalysis.

Parameters to be Measured:
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Panel Parameters

Hematology

Hemoglobin, Hematocrit, Red Blood Cell Count,

White Blood Cell Count with Differential, Platelet

Count

Clinical Chemistry

Alanine Aminotransferase (ALT), Aspartate

Aminotransferase (AST), Alkaline Phosphatase

(ALP), Total Bilirubin, Blood Urea Nitrogen

(BUN), Creatinine, Glucose, Sodium,

Potassium, Chloride, Bicarbonate, Calcium,

Total Protein, Albumin, Uric Acid, Lactate

Dehydrogenase (LDH), Creatine Kinase (CK)

Lipid Panel

Total Cholesterol, Low-Density Lipoprotein

(LDL) Cholesterol, High-Density Lipoprotein

(HDL) Cholesterol, Triglycerides

Urinalysis

pH, Specific Gravity, Protein, Glucose, Ketones,

Blood, Leukocyte Esterase, Nitrite, Microscopic

examination of sediment

Procedure: All laboratory tests should be performed in a certified clinical laboratory following

standardized procedures and quality control measures.

Pharmacokinetic Analysis by LC-MS/MS
This protocol describes the quantification of Leritrelvir in human plasma using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Human plasma samples collected in K2EDTA tubes

Leritrelvir analytical standard and a suitable internal standard (IS)

Acetonitrile, formic acid, methanol, and water (LC-MS grade)

UPLC-MS/MS system
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Procedure:

Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile

containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10

minutes.

Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 5 µL

onto a C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Use a gradient mobile

phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer with

electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-

product ion transitions for Leritrelvir and the IS in Multiple Reaction Monitoring (MRM)

mode.

Data Analysis: Construct a calibration curve by plotting the peak area ratio of Leritrelvir to
the IS against the concentration of the calibrators. Determine the concentration of Leritrelvir
in the plasma samples from the calibration curve. Calculate pharmacokinetic parameters

such as Cmax, Tmax, AUC, and half-life using appropriate software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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